molecular formula C19H20N2O3 B2913041 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol CAS No. 394228-57-0

5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol

Cat. No. B2913041
CAS RN: 394228-57-0
M. Wt: 324.38
InChI Key: LGVRYTOGUANMTF-UHFFFAOYSA-N
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Description

5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol, also known as PPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. PPT is a selective estrogen receptor modulator (SERM) that has been shown to have both agonistic and antagonistic effects on estrogen receptors.

Mechanism of Action

5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol exerts its effects by binding to estrogen receptors and modulating their activity. This compound has been shown to have both agonistic and antagonistic effects on estrogen receptors, depending on the tissue type. In breast cancer cells, this compound has been shown to have an antagonistic effect, which means it can block the effects of estrogen and inhibit the growth of cancer cells. In bone tissue, this compound has been shown to have an agonistic effect, which means it can stimulate bone growth and prevent bone loss.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the tissue type. In breast cancer cells, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In bone tissue, this compound has been shown to stimulate bone growth and prevent bone loss. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol in lab experiments is its selective estrogen receptor modulating effect, which means it can selectively target certain tissues and produce different effects depending on the tissue type. This makes it a promising candidate for the treatment of estrogen-related diseases. However, one of the limitations of using this compound in lab experiments is its potential to produce off-target effects, which means it can produce unintended effects in other tissues.

Future Directions

There are several future directions for the research on 5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol. One direction is to further investigate its potential therapeutic applications in various diseases such as breast cancer, osteoporosis, and cardiovascular diseases. Another direction is to investigate its potential as a neuroprotective agent in the treatment of Alzheimer's disease. Additionally, more research is needed to understand the mechanisms of action of this compound and its potential off-target effects.

Synthesis Methods

5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol can be synthesized using a multistep process involving the reaction of 4-propylphenol with 1-bromo-3-methoxybenzene, followed by the reaction with 1H-pyrazole-3-carboxylic acid and finally, the reaction with phosphorus oxychloride. The final product is then purified using column chromatography.

Scientific Research Applications

5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has been extensively studied for its potential therapeutic applications in various diseases such as breast cancer, osteoporosis, and cardiovascular diseases. This compound has been shown to have a selective estrogen receptor modulating effect, which means it can selectively target certain tissues and produce different effects depending on the tissue type. This makes it a promising candidate for the treatment of estrogen-related diseases.

properties

IUPAC Name

5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-4-13-5-7-14(8-6-13)24-18-12-20-21-19(18)16-10-9-15(23-2)11-17(16)22/h5-12,22H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVRYTOGUANMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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